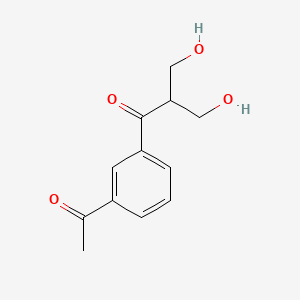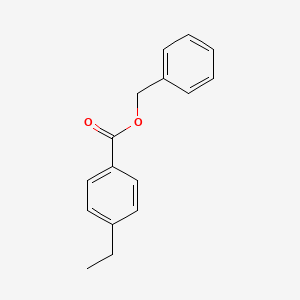
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, and a hydroxymethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a phenyl ring with an acetyl group, followed by the introduction of hydroxy and hydroxymethyl groups through subsequent reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high efficiency in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as iron(III) chloride or aluminum chloride in the presence of halogens.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-propanone: A simpler analog with a phenyl ring and an acetone group.
1-(3-Methoxyphenyl)-2-propanone: Similar structure with a methoxy group instead of a hydroxy group.
1-(3-Hydroxyphenyl)-2-propanone: Contains a hydroxy group on the phenyl ring but lacks the hydroxymethyl group.
Uniqueness
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is unique due to the presence of both hydroxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
648416-58-4 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C12H14O4/c1-8(15)9-3-2-4-10(5-9)12(16)11(6-13)7-14/h2-5,11,13-14H,6-7H2,1H3 |
Clé InChI |
HHIMIMBQOMWAJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)C(=O)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate](/img/structure/B12586576.png)
![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)
![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)

![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
